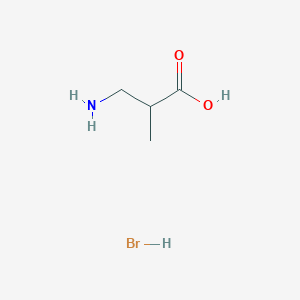
3-Amino-2-methylpropanoic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methylpropanoic acid hydrobromide typically involves the reaction of 3-Amino-2-methylpropanoic acid with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The general reaction can be represented as follows:
3-Amino-2-methylpropanoic acid+HBr→3-Amino-2-methylpropanoic acid hydrobromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process typically includes the purification of the final product through recrystallization or other suitable methods to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methylpropanoic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-Amino-2-methylpropanoic acid hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of various biomolecules.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-methylpropanoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may participate in metabolic pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-fluoropropionic acid
- 4-Amino-2-hydroxybutyric acid
- 4-Amino-3-hydroxybutyric acid
Uniqueness
3-Amino-2-methylpropanoic acid hydrobromide is unique due to its specific structural features, such as the presence of both an amino group and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C4H10BrNO2 |
|---|---|
Molecular Weight |
184.03 g/mol |
IUPAC Name |
3-amino-2-methylpropanoic acid;hydrobromide |
InChI |
InChI=1S/C4H9NO2.BrH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H |
InChI Key |
KYUBHOPKKKAAGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(=O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















